

Synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1,3,5-tri-tert-butylbenzene

Cat. No.: B1266636

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This document provides a comprehensive guide for the synthesis of **2-bromo-1,3,5-tri-tert-butylbenzene**, tailored for researchers, scientists, and professionals in drug development. The protocol is based on the electrophilic aromatic substitution of 1,3,5-tri-tert-butylbenzene.

Reaction Scheme

The synthesis proceeds via the bromination of 1,3,5-tri-tert-butylbenzene using molecular bromine with iron powder as a catalyst. The reaction is typically performed in a chlorinated solvent at a reduced temperature to control selectivity and minimize the formation of by-products.

Chemical Equation:



Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis protocol.[\[1\]](#)

Parameter	Value	Unit	Notes
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Reactants			
1,3,5-Tri-tert-butylbenzene	10.25 (0.042)	g (mol)	Starting material
Bromine	13.4 (4.3, 0.084)	g (mL, mol)	2 equivalents
Iron Powder	2.5 (0.045)	g (mol)	Catalyst
Carbon Tetrachloride	20	mL	Solvent
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Reaction Conditions			
Temperature	0	°C	Crucial for minimizing by-products
Reaction Time	4 (minimum)	hours	Can be left overnight
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Product & Yield			
Boiling Point (Kugelrohr)	152-156	°C at 26 mmHg	Purification step
Yield	75	%	After recrystallization
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Experimental Protocol

This section details the step-by-step procedure for the synthesis of **2-bromo-1,3,5-tri-tert-butylbenzene**.^[1]

Materials and Reagents:

- 1,3,5-Tri-tert-butylbenzene
- Bromine
- Iron Powder
- Carbon Tetrachloride (or other suitable solvent)

- 10% Sodium Hydroxide (or Potassium Hydroxide) solution
- Magnesium Sulfate (anhydrous)
- Hexane or Petroleum Ether
- Standard laboratory glassware
- Ice bath
- Kugelrohr distillation apparatus (optional)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.25 g (0.042 mol) of 1,3,5-tri-tert-butylbenzene in 20 mL of carbon tetrachloride.
- Cooling: Place the flask in an ice bath and cool the solution to 0°C.
- Addition of Reagents: To the cooled solution, add 2.5 g (0.045 mol) of iron powder followed by the slow addition of 13.4 g (4.3 mL, 0.084 mol) of bromine.
- Reaction: Stir the mixture at 0°C for a minimum of 4 hours. The reaction can be left to stir overnight with similar outcomes.[\[1\]](#)
- Workup - Quenching: Pour the reaction mixture into approximately 40 mL of cold water.
- Workup - Phase Separation: Separate the organic layer.
- Workup - Neutralization: Wash the organic layer with a 10% sodium hydroxide or potassium hydroxide solution to remove excess bromine. Continue washing with water until the organic phase is neutral.
- Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate. Concentrate the solution in vacuo to remove the solvent.
- Purification:

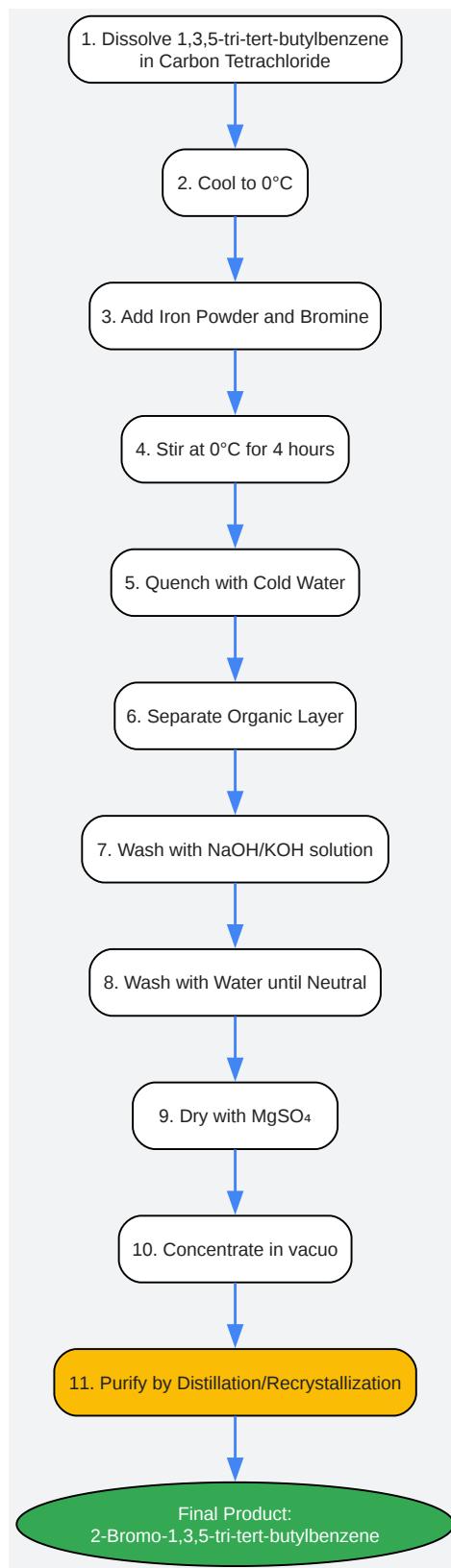
- Distillation (Optional but Recommended): Purify the crude product by Kugelrohr distillation. Collect the fraction boiling at 152-156°C at 26 mmHg.[1]
- Recrystallization: Recrystallize the product from petrol or hexane to obtain white crystals. This step can be performed directly on the crude product, though yields may be lower.[1]

Author Comments:

- It is critical to use two equivalents of bromine to avoid contamination of the product with unreacted starting material, which is difficult to separate.[1]
- Maintaining the reaction temperature at 0°C is essential for safety and to reduce the formation of di-bromo substituted by-products (typically around 3% or more).[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure.



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Caption: Workflow for the synthesis of **2-bromo-1,3,5-tri-tert-butylbenzene**.

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References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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